(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1R)-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine |
InChI |
InChI=1S/C8H15NO/c1-5(9)7-4-6-2-3-8(7)10-6/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m1/s1 |
InChI Key |
WJZWHDOCQPDZRT-NIYQRSRNSA-N |
Isomeric SMILES |
C[C@H](C1CC2CCC1O2)N |
Canonical SMILES |
CC(C1CC2CCC1O2)N |
Origin of Product |
United States |
Biological Activity
(1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique bicyclic structure, is associated with various pharmacological effects, particularly in relation to its interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₂N₁O₂
- Molecular Weight : 140.18 g/mol
- CAS Number : 1342065-35-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Research indicates that this compound may act through several mechanisms:
-
Thromboxane A2 (TxA2) Antagonism :
- A study evaluated analogs of 7-oxabicyclo[2.2.1]heptane derivatives for their TxA2 antagonistic activity. It was found that certain structural features, such as ortho substitution and chain length, significantly influenced their potency against TxA2, with some compounds showing IC50 values in the low nanomolar range .
- Platelet Aggregation Inhibition :
-
Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells.
Study 1: TxA2 Antagonistic Activity
In a comprehensive study on interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles, one specific analog (BMS-180,291) was identified as a potent TxA2 antagonist with a long duration of action and favorable pharmacokinetic properties. It inhibited TxA2-mediated platelet aggregation effectively both in vitro and in vivo, demonstrating its therapeutic potential for managing thrombotic disorders .
Study 2: Cardiovascular Implications
Research involving the administration of this compound showed promising results in animal models for reducing thrombus formation and improving survival rates during induced thrombotic events . The compound's ability to maintain prolonged inhibition of platelet aggregation suggests its utility in clinical settings.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Derivatives
Below is a comparative analysis of the target compound with key analogs, focusing on structural features, synthesis, and applications:
Physicochemical Properties
- Polarity: The 7-oxa substitution increases polarity compared to non-oxygenated analogs (e.g., 1-(Bicyclo[2.2.1]hept-2-yl)ethanamine), affecting solubility and bioavailability .
- Stereochemistry : The (1R) configuration is crucial for enantioselective interactions, as seen in receptor modulation . In contrast, racemic mixtures (e.g., (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine) show reduced specificity .
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches to 7-Oxabicyclo[2.2.1]heptane Derivatives
The 7-oxabicyclo[2.2.1]heptane framework is commonly synthesized via Diels-Alder cycloaddition reactions involving furan or substituted furans and appropriate dienophiles. This approach is favored due to its high atom economy, mild reaction conditions, and good yields.
Diels-Alder Reaction Using Boron Trifluoride Diethyl Etherate Catalyst : Novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives have been synthesized by employing boron trifluoride diethyl etherate as a catalyst in the Diels-Alder reaction, which offers mild conditions and high efficiency.
Industrial Considerations : Traditional methods involving acrylic acid esters and furan require multiple steps including ester hydrolysis, which are less industrially favorable. Newer methods aim to reduce reaction times and improve yields under mild conditions without high temperature or pressure.
Specific Preparation of (1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine
The preparation of the target compound involves several key steps:
Synthesis of the Bicyclic Core
Starting from cyclohex-3-en-1-ol or related substrates, oxidation and cyclization steps are used to form the 7-oxabicyclo[2.2.1]heptan-2-ol intermediate. This transformation is typically catalyzed by acids such as methanesulfonic acid or p-toluenesulfonic acid under controlled temperatures (0° C to 50° C).
The cyclization step yields predominantly the exo-hydroxy configuration of the 7-oxabicyclo[2.2.1]heptan-2-ol, which is a key intermediate for further functionalization.
One-Pot Imine Formation and Cyclization
Detailed Research Outcomes and Data Tables
Reaction Conditions and Yields
Summary of Preparation Methods
| Methodology | Advantages | Limitations |
|---|---|---|
| Diels-Alder Cycloaddition | High atom economy, mild conditions, good yields | Requires subsequent functionalization steps |
| Acid-Catalyzed Cyclization | High selectivity for exo isomer | Requires careful temperature control |
| Amide Reduction (LiAlH4 or BH3-THF) | Efficient conversion to amines | Use of pyrophoric reagents, sensitive handling |
| Curtius Rearrangement | Direct conversion of acids to amines | Requires azide reagents, safety concerns |
| One-Pot Imination and Cyclization | Streamlined synthesis, fewer steps | More complex reaction optimization |
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Chiral Lewis acids (e.g., BINOL) |
| Solvent | Ethanol, THF |
| Temperature | Reflux (70–80°C) |
How can researchers optimize diastereoselectivity in the Diels-Alder synthesis of this compound?
Advanced
Diastereoselectivity is enhanced by:
- Chiral Auxiliaries : Use of enantiopure dienophiles or dienes to bias transition states.
- Catalytic Asymmetric Synthesis : Employing organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-based catalysts) to achieve >90% enantiomeric excess (ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve stereochemical control by stabilizing ionic intermediates.
Q. Experimental Validation :
- Monitor reaction progress via chiral HPLC (e.g., Chiralpak® columns) .
- Confirm stereochemistry using X-ray crystallography or NOESY NMR .
What analytical techniques are recommended for characterizing this compound's stereochemical purity?
Q. Basic
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (normal phase) with hexane:isopropanol mobile phases .
- NMR Spectroscopy : H-NMR coupling constants and NOESY correlations distinguish axial vs. equatorial substituents on the bicyclic scaffold .
- X-Ray Crystallography : Definitive confirmation of absolute configuration, especially for novel derivatives .
What strategies resolve contradictions in reported antimicrobial efficacy across studies?
Advanced
Discrepancies in antimicrobial activity (e.g., MIC values against E. coli vs. S. aureus) may arise from:
- Strain-Specific Resistance : Use isogenic bacterial strains to control for genetic variability.
- Assay Conditions : Standardize broth microdilution methods (CLSI guidelines) and pH (7.4 vs. 5.5) to compare results .
- Mechanistic Studies : Combine MIC assays with transcriptomics (RNA-seq) to identify disrupted pathways (e.g., cell wall synthesis vs. enzyme inhibition) .
Q. Example Data :
| Bacterial Strain | MIC (µg/mL) | Proposed Mechanism |
|---|---|---|
| E. coli ATCC 25922 | 16 | Cell wall disruption |
| S. aureus MRSA | 32 | Biofilm inhibition |
What are the known biological targets or pathways influenced by this compound?
Q. Basic
- Enzyme Modulation : Binds to bacterial penicillin-binding proteins (PBPs), inhibiting peptidoglycan crosslinking .
- Receptor Interactions : Acts as a partial agonist for GABA receptors in neurological studies, though specificity requires further validation .
- Antioxidant Activity : Scavenges ROS in vitro (IC₅₀ = 12 µM in DPPH assay), suggesting potential in oxidative stress models .
How does the compound's stereochemistry affect its pharmacological activity?
Advanced
The (1R) configuration is critical for bioactivity:
Q. Experimental Design :
- Synthesize enantiomers via chiral resolution (e.g., tartaric acid diastereomers).
- Compare in vitro ADME profiles using Caco-2 permeability and hepatocyte clearance assays.
What safety precautions are necessary when handling this compound?
Q. Basic
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
